(S)-Baclofen
概要
説明
当初、てんかんの治療のために設計されましたが、後に多発性硬化症や脊髄損傷などの疾患を持つ患者における痙縮の軽減に効果があることが判明しました 。この化合物はバクロフェンの立体異性体であり、(S)-エナンチオマーが活性型です。
2. 製法
合成経路と反応条件: L-バクロフェンは、化学的分割、生触媒的分割、非対称脱対称化など、さまざまな非対称合成戦略によって合成することができます 。一般的な方法の1つは、キラル触媒または生触媒を使用して前駆体化合物を非対称的に還元して、目的のエナンチオマーを得る方法です。
工業生産方法: 工業的には、L-バクロフェンは通常、化学合成と精製工程を組み合わせて製造されます。(S)-エナンチオマーの生成を確実にするために、キラル補助剤または触媒が使用されます。 最終製品は、結晶化またはクロマトグラフィーなどの技術を使用して精製し、目的の純度とエナンチオマー過剰率を実現します .
準備方法
Synthetic Routes and Reaction Conditions: L-Baclofen can be synthesized through various asymmetric synthetic strategies, including chemical resolution, biocatalytic resolution, and asymmetric desymmetrization . One common method involves the asymmetric reduction of a precursor compound using chiral catalysts or biocatalysts to obtain the desired enantiomer.
Industrial Production Methods: In industrial settings, L-Baclofen is typically produced through a combination of chemical synthesis and purification processes. The synthesis involves the use of chiral auxiliaries or catalysts to ensure the production of the (S)-enantiomer. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and enantiomeric excess .
化学反応の分析
反応の種類: L-バクロフェンは、以下の反応を含め、さまざまな化学反応を起こします。
酸化: L-バクロフェンは、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。
還元: この化合物は還元されて、さまざまな誘導体を形成することができます。
置換: L-バクロフェンは、官能基が他の基に置き換わる置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲンや求核剤などの試薬が置換反応で使用されます。
主要な生成物: これらの反応から形成される主要な生成物は、使用する特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .
4. 科学研究への応用
L-バクロフェンは、幅広い科学研究の用途を持っています。
化学: GABA作動系や受容体相互作用の研究におけるモデル化合物として使用されます。
生物学: L-バクロフェンは、神経伝達物質系とそのさまざまな生理学的プロセスにおける役割に関する研究に使用されます。
医学: この化合物は、痙縮、アルコール使用障害、およびその他の神経学的状態の治療における治療の可能性について広範囲にわたって研究されています
科学的研究の応用
L-Baclofen has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of GABAergic systems and receptor interactions.
Biology: L-Baclofen is employed in research on neurotransmitter systems and their role in various physiological processes.
Medicine: The compound is extensively studied for its therapeutic potential in treating spasticity, alcohol use disorder, and other neurological conditions
作用機序
L-バクロフェンは、GABAB受容体を選択的に活性化することによって作用を発揮します。 この活性化は、興奮性神経伝達物質の放出を抑制する抑制性リガンドとして作用することで、モノシナプス反射とポリシナプス反射を抑制することにつながります 。 この化合物は、ガンマヒドロキシ酪酸受容体に対して有意な親和性を示さないため、その作用はユニークです .
類似化合物:
バクロフェン: (R)-バクロフェンと(S)-バクロフェンのラセミ体混合物。
シクロベンザプリン: 作用機序が異なる別の筋肉弛緩薬。
チザニジン: α2アドレナリン受容体に作用する筋肉弛緩薬。
独自性: L-バクロフェンは、GABAB受容体に対する選択的な作用のために独特であり、他の受容体に作用する可能性があるか、中枢神経系に広範な影響を与える可能性がある他の筋肉弛緩薬とは異なります .
類似化合物との比較
Baclofen: The racemic mixture of ®- and (S)-Baclofen.
Cyclobenzaprine: Another muscle relaxant with a different mechanism of action.
Tizanidine: A muscle relaxant that acts on alpha-2 adrenergic receptors.
Uniqueness: L-Baclofen is unique due to its selective action on the GABA B receptor, which distinguishes it from other muscle relaxants that may act on different receptors or have broader effects on the central nervous system .
特性
IUPAC Name |
(3S)-4-amino-3-(4-chlorophenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYSYYIEGFHWSV-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)O)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66514-99-6 | |
Record name | (S)-Baclofen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066514996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Baclofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12098 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (3S)-4-amino-3-(4-chlorophenyl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BACLOFEN, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OHN4989XM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is l-Baclofen and how does it differ from its racemic mixture?
A1: l-Baclofen, also known as (S)-Baclofen or (S)-4-Amino-3-(4-chlorophenyl)butanoic acid, is the pharmacologically active enantiomer of the muscle relaxant Baclofen. Baclofen, available as a racemic mixture (RS(±)-Baclofen), contains equal amounts of l-Baclofen and its less active enantiomer, d-Baclofen (or (R)-Baclofen). Studies have shown that l-Baclofen is significantly more potent than the racemic mixture in producing therapeutic effects, such as reducing muscle spasticity and alcohol intake. [, , , , , ]
Q2: How does l-Baclofen exert its muscle relaxant effects?
A2: l-Baclofen is a selective agonist of the gamma-aminobutyric acid type B (GABAB) receptor. It binds to these receptors, which are primarily located in the spinal cord, and mimics the inhibitory effects of the neurotransmitter GABA. This leads to decreased excitatory neurotransmission and reduced muscle tone. [, , ]
Q3: Can you elaborate on the interaction between l-Baclofen and GABAB receptors?
A3: l-Baclofen binds to the GABAB receptor, a G protein-coupled receptor, triggering a cascade of intracellular events. This activation primarily leads to the inhibition of adenylyl cyclase, reducing the production of cyclic AMP (cAMP). Downstream effects of this inhibition include the modulation of ion channels, particularly potassium and calcium channels, leading to hyperpolarization of neurons and decreased neurotransmitter release. [, , ]
Q4: What is the significance of the stereospecificity observed in the effects of Baclofen enantiomers?
A4: The higher potency of l-Baclofen compared to d-Baclofen and the racemic mixture highlights the importance of stereospecificity in drug-receptor interactions. This suggests that the GABAB receptor possesses a binding site that preferentially interacts with the spatial arrangement of atoms in l-Baclofen, leading to a more pronounced pharmacological effect. [, , , ]
Q5: Is there evidence of d-Baclofen influencing the effects of l-Baclofen?
A5: Research suggests that d-Baclofen may act as a weak antagonist at GABAB receptors, potentially interfering with the effects of l-Baclofen. This antagonism has been observed in certain areas of the nervous system, like the spinal trigeminal nucleus and spinal cord. [, , ]
Q6: What is the molecular formula and weight of (S)-4-Amino-3-(4-chlorophenyl)butanoic acid?
A6: The molecular formula of (S)-4-Amino-3-(4-chlorophenyl)butanoic acid (l-Baclofen) is C10H12ClNO2, and its molecular weight is 213.66 g/mol. [, ]
Q7: Are there any specific analytical methods used to differentiate and quantify l-Baclofen from its enantiomer?
A8: Yes, chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, can be used to separate and quantify l-Baclofen and d-Baclofen in biological samples. This is crucial for understanding the pharmacokinetics of each enantiomer and optimizing dosing regimens. [, ]
Q8: Are there any known cases of resistance development to l-Baclofen?
A9: While l-Baclofen has been shown to be effective in reducing alcohol intake in some individuals, research suggests that there may be individual variability in response to treatment. [] Some individuals may not respond to l-Baclofen, and others may experience a diminished response over time. Further research is needed to fully understand the mechanisms underlying this variability and to develop strategies to optimize treatment response and prevent resistance.
Q9: What is the current state of research on l-Baclofen in the context of its historical use and potential future applications?
A10: The discovery and characterization of l-Baclofen as the more active enantiomer of Baclofen represent an important milestone in the development of more targeted and potentially safer therapeutic interventions. [] While the racemic mixture has been used clinically for decades, the focus on l-Baclofen is relatively recent. Ongoing research is exploring its potential in treating a wider range of conditions, including alcohol and nicotine dependence, and is investigating its long-term effects and safety profile. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。